molecular formula C13H11Cl2N3 B12868936 2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12868936
M. Wt: 280.15 g/mol
InChI Key: QLANLXLNAGCLNU-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes a pyrrole ring substituted with amino, dichlorophenyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with suitable amines and nitriles in the presence of catalysts can yield the desired pyrrole derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions may require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,4-dichlorophenyl)ethanone
  • 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Uniqueness

Compared to similar compounds, 2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exhibits unique structural features, such as the presence of a pyrrole ring and specific substituents

Properties

Molecular Formula

C13H11Cl2N3

Molecular Weight

280.15 g/mol

IUPAC Name

2-amino-1-(2,4-dichlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11Cl2N3/c1-7-8(2)18(13(17)10(7)6-16)12-4-3-9(14)5-11(12)15/h3-5H,17H2,1-2H3

InChI Key

QLANLXLNAGCLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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